

Core Physicochemical and Spectroscopic Data

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-iodobenzene

Cat. No.: B1338351

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The fundamental properties of 1-bromo-3-chloro-5-iodobenzene are summarized below. This data is essential for its application in synthetic protocols and for the characterization of its derivatives.

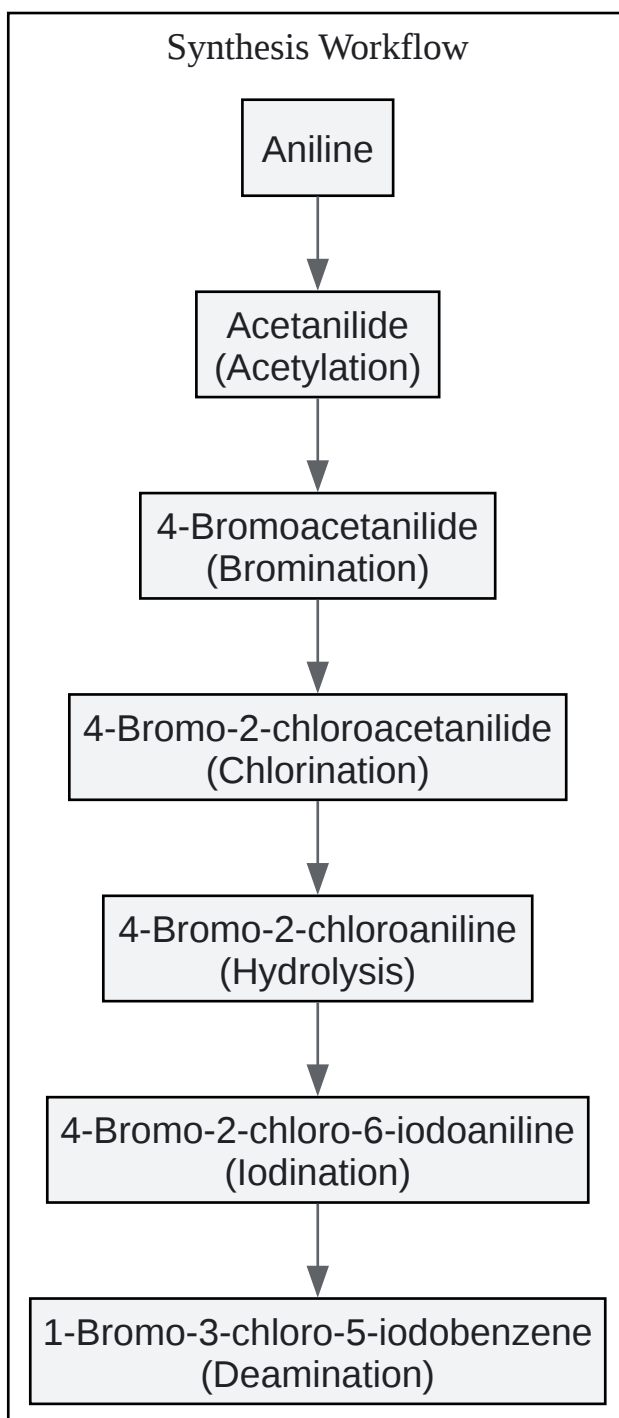
Property	Value
IUPAC Name	1-Bromo-3-chloro-5-iodobenzene
Synonyms	Benzene, 1-bromo-3-chloro-5-iodo-; 3-Bromo-5-chloriodobenzene
CAS Number	13101-40-1[3][4]
Molecular Formula	C ₆ H ₃ BrClI[2][3]
Molecular Weight	317.35 g/mol [3][4]
Appearance	White to brown crystalline powder[2][5]
Melting Point	85.8 °C to 97.4 °C (range from different sources)[1][6]
Boiling Point	280.4 ± 25.0 °C (at 760 Torr)[1]
Density	2.272 ± 0.06 g/cm ³ [1]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.76 (s, 1H); 7.65 (s, 1H); 7.49 (s, 1H)[6]

Experimental Protocols: Synthesis

1-bromo-3-chloro-5-iodobenzene can be synthesized via a multi-step pathway starting from either benzene or aniline.^{[3][6][7]} Below is a detailed protocol for a six-stage synthesis originating from aniline.^{[6][8]} This pathway utilizes electrophilic aromatic substitution, with protecting groups guiding the regioselectivity of the halogenation steps.

Six-Step Synthesis from Aniline

This synthesis involves the protection of the amine group, followed by sequential halogenation, and finally deamination to yield the target compound.



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Figure 1: Six-step synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.

Step 1: Acetylation of Aniline to Acetanilide

- Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group and moderates its activating effect.

Step 2: Bromination of Acetanilide

- Acetanilide is brominated using bromine in acetic acid to yield 4-bromoacetanilide. The acetamido group directs the substitution to the para position.

Step 3: Chlorination of 4-Bromoacetanilide

- 4-bromoacetanilide is chlorinated to produce 4-bromo-2-chloroacetanilide.[8]

Step 4: Hydrolysis to 4-Bromo-2-chloroaniline

- The amide group of 4-bromo-2-chloroacetanilide is hydrolyzed using an acid catalyst (e.g., HCl in ethanol) to give 4-bromo-2-chloroaniline.[6]

Step 5: Iodination of 4-Bromo-2-chloroaniline

- The synthesis continues with the iodination of 4-bromo-2-chloroaniline. A solution of iodine monochloride is added to a mixture of 4-bromo-2-chloroaniline in glacial acetic acid.[9] The reaction mixture is then heated, and excess iodine is removed by adding a saturated sodium bisulfite solution.[9] The product, 4-bromo-2-chloro-6-iodoaniline, is purified by recrystallization.[9]

Step 6: Deamination to 1-Bromo-3-chloro-5-iodobenzene

- The final step is the removal of the amine group. 4-bromo-2-chloro-6-iodoaniline is dissolved in ethanol, followed by the addition of concentrated sulfuric acid.[6] A diazotization reaction followed by reduction (e.g., with hypophosphorous acid, although the reference describes a deamination reaction) removes the amino group to yield the final product, 1-bromo-3-chloro-5-iodobenzene.[6][8] The overall yield for this multi-step synthesis has been reported to be approximately 8.09%.[6]

Applications in Drug Discovery and Development

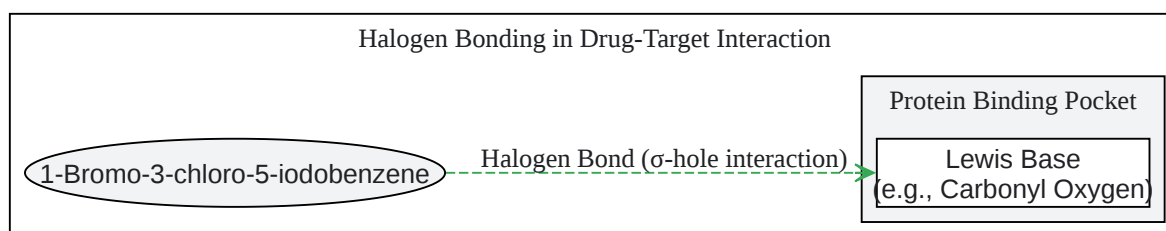
Halogenated organic compounds are of significant interest in medicinal chemistry. The incorporation of halogens into a molecule can influence its physicochemical properties, such as

lipophilicity, metabolic stability, and binding affinity to biological targets.

The Role of Halogen Bonding

1-bromo-3-chloro-5-iodobenzene is a prime candidate for leveraging halogen bonding in rational drug design. Halogen bonding is a noncovalent interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a protein).^{[10][11]} A region of positive electrostatic potential, known as a " σ -hole," exists on the halogen atom opposite the covalent bond, which facilitates this interaction.^[10]

The strength of the halogen bond increases from chlorine to iodine.^[11] Therefore, a molecule like 1-bromo-3-chloro-5-iodobenzene offers multiple potential halogen bond donor sites of varying strengths, which can be exploited to enhance binding affinity and selectivity for a protein target.^[10]



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Figure 2: Conceptual diagram of a halogen bond between the iodine of the ligand and a Lewis base in a protein.

This tri-substituted scaffold serves as a versatile intermediate for creating a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.^[1] Its utility in drug discovery is underscored by the increasing recognition of halogen bonding as a powerful tool for optimizing lead compounds to achieve higher potency and selectivity.^{[10][12][13]}

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